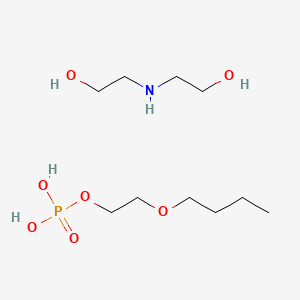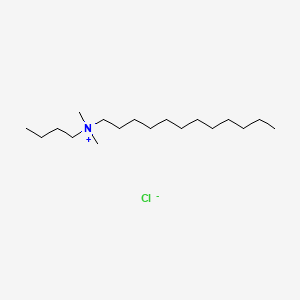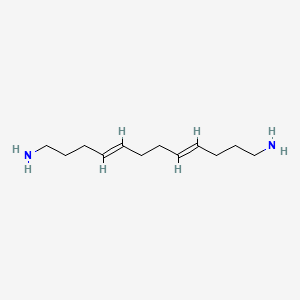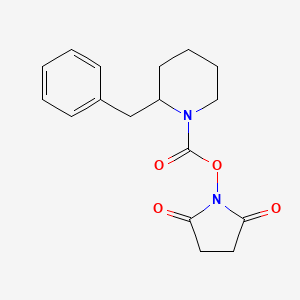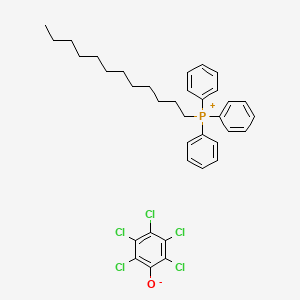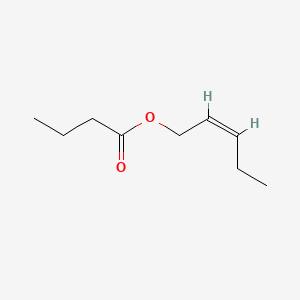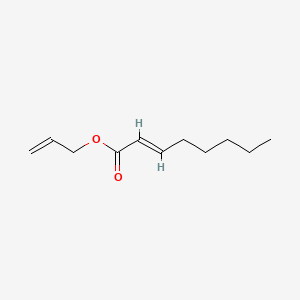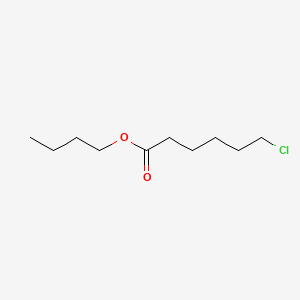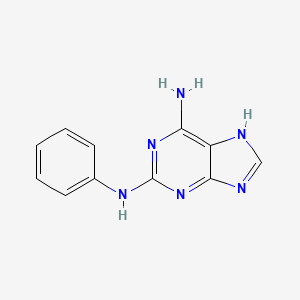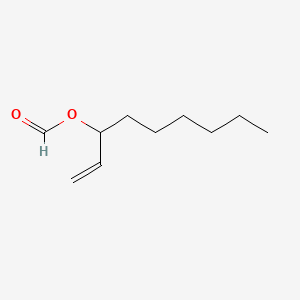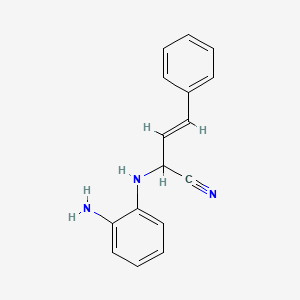
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of an aniline group attached to a butenenitrile moiety, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoanilino)-4-phenyl-3-butenenitrile typically involves the reaction of 2-aminobenzonitrile with a suitable phenyl-substituted butenone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the aniline group to the butenone, followed by cyclization and dehydration steps to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminoanilino)-4-phenyl-3-butenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Similar in structure but contains a thiophene ring instead of a phenyl group.
4-(2-Aminoanilino)pyridine: Contains a pyridine ring instead of a phenyl group.
2-(2-Aminoanilino)cyclohepta[b]pyrroles: Contains a cyclohepta[b]pyrrole ring system.
Uniqueness
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile is unique due to its specific combination of aniline, phenyl, and butenenitrile moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
35321-15-4 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
(E)-2-(2-aminoanilino)-4-phenylbut-3-enenitrile |
InChI |
InChI=1S/C16H15N3/c17-12-14(11-10-13-6-2-1-3-7-13)19-16-9-5-4-8-15(16)18/h1-11,14,19H,18H2/b11-10+ |
InChI Key |
VGMUDHZXGKWMGP-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C#N)NC2=CC=CC=C2N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C#N)NC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


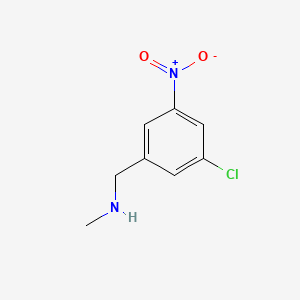
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

